molecular formula C12H8N2O6S B108669 Bis(2-nitrophenyl)sulfone CAS No. 14665-52-2

Bis(2-nitrophenyl)sulfone

Cat. No.: B108669
CAS No.: 14665-52-2
M. Wt: 308.27 g/mol
InChI Key: IHZVFZOUXUNSPQ-UHFFFAOYSA-N
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Description

Bis(2-nitrophenyl)sulfone: is an organic compound with the molecular formula C12H8N2O6S. It is characterized by the presence of two nitrophenyl groups attached to a central sulfone group. This compound is known for its unique chemical properties and has been studied for various applications in organic synthesis and materials science.

Scientific Research Applications

Chemistry:

Bis(2-nitrophenyl)sulfone is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in various catalytic reactions .

Biology and Medicine:

In medicinal chemistry, this compound derivatives have been explored for their potential biological activities. These compounds can act as intermediates in the synthesis of pharmaceuticals .

Industry:

In the industrial sector, this compound is used in the production of polymers and materials with specific properties. It is also employed in the development of advanced materials for various applications .

Future Directions

Bis(2-nitrophenyl)sulfone can be used as a working standard or secondary reference standard . This suggests that it could have applications in quality control and assurance during the commercial production of related compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oxidation of Sulfides: One common method for preparing bis(2-nitrophenyl)sulfone involves the oxidation of sulfides.

    Aromatic Sulfonylation: Another approach is the sulfonylation of aromatic compounds.

Industrial Production Methods:

Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    Bis(4-nitrophenyl)sulfone: Similar to bis(2-nitrophenyl)sulfone but with nitro groups in the para position.

    Bis(3-aminophenyl)sulfone: Contains amino groups instead of nitro groups.

    Diphenyl sulfone: Lacks nitro groups and has different reactivity.

Uniqueness:

This compound is unique due to the specific positioning of the nitro groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in organic synthesis and materials science .

Properties

IUPAC Name

1-nitro-2-(2-nitrophenyl)sulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O6S/c15-13(16)9-5-1-3-7-11(9)21(19,20)12-8-4-2-6-10(12)14(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZVFZOUXUNSPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327122
Record name Bis(2-nitrophenyl)sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649655
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

14665-52-2
Record name Bis(2-nitrophenyl)sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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